1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
Description
Properties
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTWOTUEQFPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. A common route includes:
Synthesis of 4-(4-Fluorophenyl)-1-piperazine: This can be achieved through the reaction of 4-fluoroaniline with 1,4-dibromobutane in the presence of a base such as sodium carbonate.
Formation of the Hydroxypropoxy Intermediate: Reacting the 4-(4-fluorophenyl)-1-piperazine with glycidol under controlled conditions.
Final Assembly: The hydroxypropoxy intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield this compound.
Industrial Production Methods:
For large-scale production, the synthesis may be optimized to include:
Continuous flow reactions to enhance efficiency.
Catalysts to reduce reaction times and improve yield.
Use of environmentally friendly solvents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aromatic sites.
Reduction: The compound's carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl and piperazine moieties allow for various substitution reactions, making the compound versatile for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Employing halogenation reagents or nucleophilic substitution conditions.
Major Products:
From oxidation: Corresponding ketones or carboxylic acids.
From reduction: Corresponding alcohols.
From substitution: Varied substituted derivatives depending on the nature of the reagent used.
Scientific Research Applications
Chemistry:
The compound serves as an intermediate for synthesizing complex molecules, exploring reaction mechanisms, and developing new materials.
Biology:
It can be used in studying cellular mechanisms and interactions due to its potential biological activity, including receptor binding studies.
Medicine:
Investigated for potential therapeutic effects, such as targeting specific receptors or enzymes related to various diseases.
Industry:
Used in the development of specialty chemicals, agrochemicals, and potential pharmaceutical precursors.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as receptors or enzymes. For example, its structure allows it to bind to specific sites on biological macromolecules, potentially modulating their activity. The hydroxyl and piperazine moieties are crucial for these interactions, affecting cellular pathways and responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
Piperazine vs. Non-Piperazine Substitutions: Piperazine-substituted chalcones (e.g., target compound) often exhibit altered receptor binding compared to non-piperazine analogs like Cardamonin, which shows higher potency (IC50 = 4.35 μM) due to hydroxyl groups at ortho/para positions . Piperazine derivatives may target neurological pathways, whereas non-piperazine chalcones rely on substituent electronegativity for activity.
Substituent Effects: Electronegativity: In non-piperazine chalcones, replacing bromine (2j) with chlorine or methoxy reduces activity (IC50 increases from 4.70 μM to 70.79 μM) . Positional Effects: Meta-substitutions (e.g., iodine in 2j) enhance steric interactions, while para-substitutions (e.g., fluorine) optimize electronic effects.
Linker Groups :
- The 2-hydroxypropoxy linker in the target compound increases hydrophilicity and conformational flexibility compared to simpler chains (e.g., ’s compound). This may improve solubility but reduce membrane permeability .
Geometric and Crystallographic Comparisons
Table 2: Dihedral Angles in Chalcone Derivatives
- The dihedral angle between aromatic rings influences π-conjugation and binding to flat enzymatic pockets. Fluorine’s electronegativity in the target compound may reduce the angle compared to chlorinated analogs, enhancing planarity and target affinity .
Biological Activity
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone, also referred to as a piperazine derivative, is a compound of significant interest due to its potential biological activities. This compound is structurally related to known psychoactive substances and is being studied for its interactions with various biological systems.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine ring which is often associated with psychoactive effects.
- A fluorophenyl group , which enhances lipophilicity and can influence receptor interactions.
- A hydroxypropoxy group , which may contribute to its solubility and biological activity.
Molecular Formula : C23H30F2N2O3
Molecular Weight : 414.50 g/mol
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) . Research indicates that piperazine derivatives can act as agonists or antagonists at various receptor sites, influencing neurotransmitter systems such as serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .
Pharmacological Effects
- Psychoactive Properties : Similar to other piperazine derivatives, this compound exhibits potential psychoactive effects, including anxiolytic and antidepressant-like activities. These effects are likely mediated through serotonin receptor modulation .
- Antidepressant Activity : Studies suggest that compounds with similar structures can enhance serotonergic activity, leading to improved mood and anxiety levels in animal models .
- Neuroprotective Effects : There is emerging evidence that certain piperazine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses .
Study 1: Antidepressant-Like Effects
In a controlled study on rodents, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated enhanced serotonergic activity, supporting its potential as an antidepressant agent .
Study 2: Neuroprotective Mechanisms
Another study investigated the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cell cultures. The findings suggested that these compounds could mitigate cell death induced by oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are reported for piperazine-containing compounds structurally related to 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone?
A common approach involves multi-step nucleophilic substitution and coupling reactions . For example, a related compound with a 2-hydroxypropoxy linker and fluorophenyl-piperazine moiety was synthesized via:
Acylation : Reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux in ethanol with K₂CO₃ as a base .
Alkylation : Introducing a 2-(4-hydroxyphenyl)-2-oxoethyl group via reaction with 2-chloro-1-(4-hydroxyphenyl)ethanone, followed by purification using silica gel chromatography (EtOAc/petroleum ether) .
Acidification : Treatment with trifluoroacetic acid (TFA) to yield the final trifluoroacetate salt.
Q. Key considerations :
- Control reaction pH (e.g., K₂CO₃ for deprotonation).
- Optimize column chromatography conditions for polar intermediates.
Q. How can the stereochemistry of the 2-hydroxypropoxy linker be characterized?
Chiral chromatography or X-ray crystallography are preferred. For crystallography:
- Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Resolve hydrogen bonding patterns, as seen in analogous structures where hydroxyl groups form interactions with carbonyl oxygen atoms (e.g., O–H···O distances ~2.6 Å) .
- Use differential scanning calorimetry (DSC) to confirm purity and polymorphic stability.
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer, pH 4.6) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 460.42 for C₂₄H₂₀F₄N₂O₃) .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from aromatic and piperazine protons.
Advanced Research Questions
Q. How do structural modifications to the 4-(4-fluorophenyl)piperazinyl group affect biological activity?
Structure-activity relationship (SAR) studies suggest:
- Fluorine substitution : Enhances metabolic stability and receptor binding affinity due to electronegativity and lipophilicity .
- Piperazine conformation : Planar vs. chair conformations influence interactions with targets like P-glycoprotein (e.g., hydrogen bonding with tyrosine residues in transmembrane domains) .
- Hydroxypropoxy linker flexibility : Rigid linkers reduce off-target effects but may limit bioavailability .
Q. Methodological approach :
- Synthesize analogs with varying substituents (e.g., Cl, OCH₃) on the phenyl ring.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors.
Q. What strategies resolve contradictions in reported pharmacological data for fluorophenyl-piperazine derivatives?
Common discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., ATPase activity assays for P-glycoprotein inhibition) .
- Enantiomeric purity : Chiral contaminants (>2% impurity) can skew IC₅₀ values. Validate using chiral HPLC (e.g., Chiralpak AD-H column) .
- Solubility differences : Pre-treat compounds with DMSO/cosolvents (e.g., PEG 400) to ensure consistent dissolution across studies.
Case study : In P-glycoprotein studies, conflicting IC₅₀ values were resolved by confirming compound stability under assay conditions (pH 7.4, 37°C) .
Q. How can hydrogen-bonding interactions of this compound be experimentally validated?
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydroxyl groups forming H-bonds with carbonyl oxygens) .
- FT-IR spectroscopy : Identify O–H stretching frequencies (~3200–3500 cm⁻¹) and shifts upon deuteration.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors like dopamine D₂.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
